molecular formula C8H13N3O2 B13329581 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B13329581
M. Wt: 183.21 g/mol
InChI Key: XMMDSNBWPGRSGJ-UHFFFAOYSA-N
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Description

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the imidazole ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.

    Imidazole: The parent compound of the imidazole ring, lacking the amino and propanoic acid groups.

    2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid: A similar compound with a methyl group on the imidazole ring.

Uniqueness: 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-3-(4,5-dimethylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(2)11(4-10-5)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)

InChI Key

XMMDSNBWPGRSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC(C(=O)O)N)C

Origin of Product

United States

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